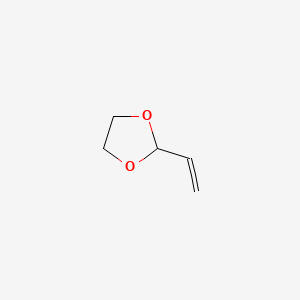
1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline)
Vue d'ensemble
Description
1’,3’,3’-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2’-indoline) is a photochromic compound belonging to the spiropyran family. It exhibits unique properties such as reversible photoisomerization, making it valuable in various scientific and industrial applications. The compound is characterized by its ability to switch between two forms, a colorless spiropyran form and a colored merocyanine form, under the influence of light.
Méthodes De Préparation
The synthesis of 1’,3’,3’-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2’-indoline) typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 8-nitro-2-hydroxybenzaldehyde. The reaction is carried out in the presence of a base such as piperidine or pyridine, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1’,3’,3’-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2’-indoline) undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between its spiropyran and merocyanine forms upon exposure to ultraviolet or visible light. This reversible reaction is fundamental to its photochromic properties.
Oxidation and Reduction: The nitro group in the compound can undergo reduction to form amino derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution Reactions: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Major products formed from these reactions include various substituted derivatives that retain the core spiropyran structure.
Applications De Recherche Scientifique
1’,3’,3’-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2’-indoline) has numerous applications in scientific research:
Chemistry: It is used as a photochromic dye in the development of smart materials and sensors. Its ability to change color under light makes it useful in optical data storage and molecular switches.
Biology: The compound is employed in the study of photoresponsive biological systems. It can be used to control biological processes with light, such as the activation of certain proteins or the release of drugs.
Medicine: Research is ongoing into its potential use in photodynamic therapy, where light-activated compounds are used to target and destroy cancer cells.
Industry: It is used in the production of photochromic lenses and coatings, which darken in response to sunlight and provide protection against ultraviolet radiation.
Mécanisme D'action
The mechanism of action of 1’,3’,3’-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2’-indoline) involves the reversible photoisomerization between its spiropyran and merocyanine forms. Upon exposure to ultraviolet light, the spiropyran form absorbs energy and undergoes a structural change to form the merocyanine form, which is colored. This process involves the breaking of the spiro carbon-oxygen bond and the formation of a conjugated system.
The merocyanine form can revert to the spiropyran form either thermally or upon exposure to visible light. This reversible switching is facilitated by the presence of the nitro group, which enhances the overall quantum yield of the photochemical system.
Comparaison Avec Des Composés Similaires
1’,3’,3’-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2’-indoline) is unique among spiropyrans due to its high quantum yield and stability. Similar compounds include:
1’,3’,3’-Trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indoline): This compound has a similar structure but with the nitro group at the 6-position, affecting its photochromic properties.
1’,3’,3’-Trimethyl-8-methoxyspiro(2H-1-benzopyran-2,2’-indoline): The presence of a methoxy group instead of a nitro group results in different absorption characteristics and reactivity.
1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro(2H-1-benzopyran-2,2’-indoline): This compound combines both nitro and methoxy groups, offering a balance of properties from both substituents.
These compounds highlight the versatility of the spiropyran family and the impact of different substituents on their properties and applications.
Propriétés
IUPAC Name |
1',3',3'-trimethyl-8-nitrospiro[chromene-2,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-18(2)14-8-4-5-9-15(14)20(3)19(18)12-11-13-7-6-10-16(21(22)23)17(13)24-19/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZVYIDATNYVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC=C4)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276039, DTXSID90884134 | |
| Record name | 1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5150-50-5, 5266-41-1 | |
| Record name | 1′,3′-Dihydro-1′,3′,3′-trimethyl-8-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5150-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(2H-1-benzopyran-2,2'-(2H)indole), 1',3'-dihydro-1',3',3'-trimethyl-8-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005150505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-8-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1',3'-dihydro-1',3',3'-trimethyl-8-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy-](/img/structure/B1585401.png)

![5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B1585404.png)

